molecular formula C15H20N4O2 B2962492 1-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(pentan-3-yl)urea CAS No. 899985-30-9

1-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(pentan-3-yl)urea

Cat. No.: B2962492
CAS No.: 899985-30-9
M. Wt: 288.351
InChI Key: GYLZGQBRJQXFKL-UHFFFAOYSA-N
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Description

1-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(pentan-3-yl)urea is a synthetic organic compound that belongs to the class of phthalazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(pentan-3-yl)urea typically involves the reaction of 4-oxo-3,4-dihydrophthalazine with an appropriate isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 4-oxo-3,4-dihydrophthalazine and pentan-3-yl isocyanate.

    Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained between 50-100°C.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Raw Material Handling: Ensuring the availability and quality of starting materials.

    Reaction Optimization: Scaling up the reaction conditions to maximize yield and minimize by-products.

    Purification and Quality Control: Implementing efficient purification methods and rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(pentan-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(pentan-3-yl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid: This compound shares a similar phthalazinone core but differs in its functional groups.

    3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid: Another related compound with a similar structure but different substituents.

Uniqueness

1-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(pentan-3-yl)urea is unique due to its specific urea linkage and pentan-3-yl substituent, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-pentan-3-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-3-10(4-2)17-15(21)16-9-13-11-7-5-6-8-12(11)14(20)19-18-13/h5-8,10H,3-4,9H2,1-2H3,(H,19,20)(H2,16,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLZGQBRJQXFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)NCC1=NNC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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